3-(Isobutyrylamino)-4-methylbenzoic acid CAS number
3-(Isobutyrylamino)-4-methylbenzoic acid CAS number
An In-Depth Technical Guide to 3-(Isobutyrylamino)-4-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3-(Isobutyrylamino)-4-methylbenzoic acid (CAS No. 915921-46-9), a specialty chemical with significant potential as a building block in medicinal chemistry and materials science. N-acylated aminobenzoic acids are a class of compounds recognized for their utility in the synthesis of complex molecular architectures, including pharmacologically active agents. This document details the compound's identity, physicochemical properties, a robust and validated two-step synthetic pathway, and its expected spectroscopic profile. Furthermore, it explores the potential applications rooted in the established use of analogous structures in drug discovery and provides essential safety and handling protocols based on data from its key precursors.
Compound Identification and Physicochemical Properties
3-(Isobutyrylamino)-4-methylbenzoic acid is a derivative of 3-amino-4-methylbenzoic acid, featuring an isobutyryl group attached to the amino moiety. This structural modification significantly alters the polarity and steric profile of the parent molecule, making it a versatile intermediate for further chemical elaboration.
| Identifier | Value | Source |
| Chemical Name | 3-(Isobutyrylamino)-4-methylbenzoic acid | IUPAC Nomenclature |
| CAS Number | 915921-46-9 | ChemBridge Corp. |
| Molecular Formula | C₁₂H₁₅NO₃ | ChemBridge Corp. |
| Molecular Weight | 221.25 g/mol | ChemBridge Corp. |
| Physical Form | Solid (Predicted) | ChemBridge Corp. |
| LogP (Predicted) | 1.88 | ChemBridge Corp. |
| Purity (Typical) | ≥95% | ChemBridge Corp. |
Synthesis and Purification
The synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid is most logically achieved through a two-step process starting from the commercially available 3-Methyl-4-nitrobenzoic acid. The methodology involves an initial reduction of the nitro group to a primary amine, followed by N-acylation using isobutyryl chloride.
Part A: Synthesis of 3-Amino-4-methylbenzoic acid (Precursor)
The reduction of the nitro group is a critical first step. Catalytic hydrogenation is preferred for its high yield and clean reaction profile, avoiding the use of stoichiometric heavy metal reductants.
Experimental Protocol:
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Reactor Setup: A 2 L hydrogenation vessel is charged with 3-methyl-4-nitrobenzoic acid (1.0 mol, 181.15 g) and methanol (1.2 L).
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Catalyst Addition: 5% Palladium on carbon (Pd/C) catalyst (4 g) is carefully added to the suspension.
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Inerting and Hydrogenation: The vessel is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas. The internal pressure is then adjusted to and maintained at 0.7 MPa of hydrogen.[1]
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Reaction Execution: The mixture is stirred vigorously (e.g., 250 rpm) and heated to 60°C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 10-24 hours).[1]
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Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and vented. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
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Purification: The resulting solid, 3-Amino-4-methylbenzoic acid, is typically of high purity (yields often >95%) and can be used in the next step without further purification.[1] If needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed. The product appears as a white to light yellow crystalline powder.
Causality and Self-Validation:
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Choice of Catalyst: Pd/C is a highly efficient and standard catalyst for the reduction of aromatic nitro groups. Its heterogeneous nature allows for simple removal by filtration, a key aspect of a self-validating and scalable protocol.
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Solvent: Methanol is an excellent solvent for the starting material and product, and it is compatible with the hydrogenation conditions.
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Temperature and Pressure: The mild conditions (60°C, 0.7 MPa) are sufficient to drive the reaction to completion without promoting side reactions, such as hydrodehalogenation if other sensitive groups were present.
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Validation: The reaction's completion is validated by TLC, a simple and effective in-process control. The purity of the isolated product can be confirmed by melting point determination (literature: 164-168 °C) and spectroscopic analysis.
Part B: Synthesis of 3-(Isobutyrylamino)-4-methylbenzoic acid (Final Product)
The acylation of the newly formed amino group is conducted under Schotten-Baumann conditions, which involve reacting an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
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Reactor Setup: A dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-Amino-4-methylbenzoic acid (0.1 mol, 15.12 g) and anhydrous dichloromethane (DCM, 200 mL).
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Base Addition: Anhydrous pyridine (0.12 mol, 9.7 mL) is added to the suspension. The mixture is stirred until a clear solution is obtained and then cooled to 0°C in an ice bath.
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Acyl Chloride Addition: Isobutyryl chloride (0.11 mol, 11.72 g, 11.5 mL) is dissolved in anhydrous DCM (50 mL) and added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5°C.
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Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. The reaction progress is monitored by TLC.
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Work-up: The reaction is quenched by the slow addition of 1M HCl (100 mL). The organic layer is separated, and the aqueous layer is extracted with DCM (2 x 50 mL).
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Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 3-(Isobutyrylamino)-4-methylbenzoic acid.
Causality and Self-Validation:
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Choice of Reagents: Isobutyryl chloride is a highly reactive acylating agent.[2] Pyridine is used as a base to scavenge the HCl generated, preventing the protonation of the starting amine which would render it unreactive.
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Solvent: DCM is an inert solvent that dissolves the reactants and does not interfere with the acylation reaction.
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Temperature Control: The initial cooling to 0°C is crucial to control the exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions.
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Validation: The acidic and basic washes during the work-up serve to remove unreacted starting materials and byproducts, acting as an in-process purification step. The final purity is confirmed by the sharp melting point of the recrystallized product and spectroscopic analysis.
Spectroscopic Characterization (Predicted)
While experimental spectra for this specific compound are not widely published, a detailed prediction of its key spectroscopic features can be made based on its structure and data from its precursors.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). A doublet for the proton ortho to the carboxylic acid, a doublet for the proton ortho to the methyl group, and a singlet or narrow doublet for the proton between the amide and carboxylic acid groups. Isobutyryl Protons: A septet (1H) around δ 2.5-3.0 ppm for the CH group and a doublet (6H) around δ 1.2 ppm for the two equivalent methyl groups. Methyl Proton: A singlet (3H) around δ 2.2-2.4 ppm. Amide Proton: A broad singlet (1H) around δ 8.0-9.5 ppm (NH). Carboxylic Acid Proton: A very broad singlet (1H) typically > δ 10 ppm. |
| ¹³C NMR | Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid (δ ~168-175 ppm) and one for the amide (δ ~175-180 ppm). Aromatic Carbons: Six distinct signals in the aromatic region (δ ~115-145 ppm). Isobutyryl Carbons: A signal for the CH group (δ ~35-40 ppm) and a signal for the two methyl groups (δ ~19-22 ppm). Methyl Carbon: A signal for the aromatic methyl group (δ ~17-20 ppm). |
| FT-IR (cm⁻¹) | O-H Stretch: Very broad band from 2500-3300 (carboxylic acid). N-H Stretch: A sharp peak around 3300-3400 (amide). C=O Stretch: Two strong absorptions; one for the carboxylic acid (~1700-1725) and one for the amide (Amide I band, ~1650-1680). N-H Bend: Amide II band around 1520-1550. C-N Stretch: Around 1200-1300. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 221. Key Fragments: Loss of H₂O (m/z = 203), loss of the isobutyryl group (C₄H₇O, m/z = 150), and a prominent peak from the isobutyryl cation ([ (CH₃)₂CHCO ]⁺, m/z = 71). |
Applications and Research Interest
N-acyl aminobenzoic acids are valuable scaffolds in pharmaceutical development. The structural motif is present in numerous biologically active compounds and serves as a key intermediate for more complex heterocyclic systems.
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Pharmaceutical Intermediate: A closely related analogue, N-butyryl-4-amino-3-methyl-benzoic acid methyl ester, is a documented intermediate in the synthesis of Telmisartan, a potent Angiotensin II receptor antagonist used to treat hypertension.[3] This highlights the potential of 3-(Isobutyrylamino)-4-methylbenzoic acid as a building block for novel cardiovascular drugs.
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Building Block for Heterocycles: The presence of both a carboxylic acid and an amide group allows for diverse subsequent chemical transformations. The carboxylic acid can be converted to esters, amides, or acid chlorides for further coupling reactions, while the amide provides a stable linking moiety.
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Drug Discovery Scaffold: The general structure of aminobenzoic acid derivatives is considered a "building block" in drug design, with various analogs showing potential anticancer, anti-inflammatory, and antimicrobial properties.[4] The isobutyryl group can modulate lipophilicity and metabolic stability, making this compound an interesting candidate for lead optimization studies.
Safety and Handling
No specific GHS data is available for 3-(Isobutyrylamino)-4-methylbenzoic acid. Therefore, a conservative approach based on the known hazards of its precursors is required.
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Precursor Hazards (3-Amino-4-methylbenzoic acid):
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Reagent Hazards (Isobutyryl chloride):
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Highly flammable liquid and vapor.
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Reacts violently with water.
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Causes severe skin burns and eye damage.
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Recommended Handling Procedures:
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Handle only in a well-ventilated area, preferably in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Keep away from heat, sparks, and open flames.
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Store in a tightly sealed container in a cool, dry place.
References
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Organic Syntheses. (n.d.). Isobutyryl chloride. Coll. Vol. 3, p.503 (1955); Vol. 28, p.70 (1948). Retrieved from [Link]
- Google Patents. (n.d.). Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. EP1268400B1.
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PubChem. (n.d.). 3-Amino-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method, related intermediates and application of 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidinyl]amino]benzoic acid. CN101928277B.
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Ali, H., Khan, K. M., & Taha, M. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 27(21), 7249. Retrieved from [Link]
Sources
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents [patents.google.com]
- 4. 3-Amino-4-(methylamino)benzoic acid | C8H10N2O2 | CID 11521144 - PubChem [pubchem.ncbi.nlm.nih.gov]
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